Cas no 1031667-78-3 (Methyl 3-amino-4-[(4-methylbenzyl)amino]benzoate)
![Methyl 3-amino-4-[(4-methylbenzyl)amino]benzoate structure](https://www.kuujia.com/scimg/cas/1031667-78-3x500.png)
Methyl 3-amino-4-[(4-methylbenzyl)amino]benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-amino-4-[(4-methylbenzyl)amino]benzoate
- methyl 3-amino-4-[(4-methylphenyl)methylamino]benzoate
- Benzoic acid, 3-amino-4-[[(4-methylphenyl)methyl]amino]-, methyl ester
- Benzoicacid,3-amino-4-[[(4-methylphenyl)methyl]amino]-,methylester
- AKOS002020342
- DB-230737
- AC7779
- SY031103
- methyl 3-amino-4-{[(4-methylphenyl)methyl]amino}benzoate
- MFCD15006332
- 1031667-78-3
-
- MDL: MFCD15006332
- Inchi: InChI=1S/C16H18N2O2/c1-11-3-5-12(6-4-11)10-18-15-8-7-13(9-14(15)17)16(19)20-2/h3-9,18H,10,17H2,1-2H3
- InChI Key: LZJQWDXRFWZXFM-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)OC)N
Computed Properties
- Exact Mass: 270.136827821Da
- Monoisotopic Mass: 270.136827821Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.4Ų
- XLogP3: 2.9
Methyl 3-amino-4-[(4-methylbenzyl)amino]benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D913292-5g |
Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate |
1031667-78-3 | 95% | 5g |
$825 | 2024-07-20 | |
eNovation Chemicals LLC | D913292-5g |
Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate |
1031667-78-3 | 95% | 5g |
$825 | 2025-02-21 | |
eNovation Chemicals LLC | D913292-5g |
Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate |
1031667-78-3 | 95% | 5g |
$825 | 2025-02-25 |
Methyl 3-amino-4-[(4-methylbenzyl)amino]benzoate Related Literature
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
Additional information on Methyl 3-amino-4-[(4-methylbenzyl)amino]benzoate
Methyl 3-amino-4-[(4-methylbenzyl)amino]benzoate (CAS No. 1031667-78-3): A Comprehensive Overview
Methyl 3-amino-4-[(4-methylbenzyl)amino]benzoate, identified by its CAS number 1031667-78-3, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in various biochemical pathways and therapeutic interventions.
The molecular formula of Methyl 3-amino-4-[(4-methylbenzyl)amino]benzoate underscores its intricate composition, featuring a benzoate core substituted with amino groups at the 3rd and 4th positions, as well as a (4-methylbenzyl)amino group at the 4th position. This structural arrangement not only contributes to its unique chemical properties but also opens up possibilities for diverse interactions with biological targets.
In recent years, the study of heterocyclic compounds has seen considerable advancements, with benzoate derivatives being particularly explored for their pharmacological potential. The presence of multiple amino groups in Methyl 3-amino-4-[(4-methylbenzyl)amino]benzoate makes it a promising candidate for further investigation in drug discovery. Specifically, the compound's ability to engage with enzymes and receptors has been a focal point in several research endeavors.
One of the most intriguing aspects of Methyl 3-amino-4-[(4-methylbenzyl)amino]benzoate is its potential role in modulating inflammatory pathways. Studies have suggested that benzoate derivatives can exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The additional amino substituents in this compound may further enhance its efficacy in such contexts, making it a valuable asset in the development of novel anti-inflammatory agents.
Moreover, the compound's structural features have drawn interest in the field of neuropharmacology. Research indicates that certain benzoate derivatives can interact with neurotransmitter systems, potentially offering benefits in the treatment of neurological disorders. The specific arrangement of functional groups in Methyl 3-amino-4-[(4-methylbenzyl)amino]benzoate may confer unique properties that make it suitable for targeting neuronal pathways involved in conditions such as depression and anxiety.
The synthesis of Methyl 3-amino-4-[(4-methylbenzyl)amino]benzoate involves multi-step organic reactions, requiring precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and selective functional group transformations, have been employed to construct the desired molecular framework efficiently.
In terms of biological activity, preliminary studies have highlighted the compound's potential as an antioxidant agent. The presence of amino groups and the aromatic benzoate core contribute to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in the context of aging and chronic diseases where oxidative stress plays a significant role.
Furthermore, Methyl 3-amino-4-[(4-methylbenzyl)amino]benzoate has shown promise in preclinical models as a modulator of immune responses. By interacting with immune cells and cytokine networks, this compound may help regulate immune functions, making it a candidate for therapeutic applications in autoimmune diseases and immunodeficiencies. The precise mechanisms through which it exerts these effects are currently under investigation but preliminary data suggest involvement of pathways related to T-cell activation and cytokine production.
The pharmaceutical industry has taken note of these findings, leading to increased interest in exploring Methyl 3-amino-4-[(4-methylbenzyl)amino]benzoate for clinical development. Collaborative efforts between academic researchers and industry scientists are underway to optimize synthetic routes, evaluate pharmacokinetic profiles, and conduct more extensive preclinical testing. These efforts aim to bring this promising compound closer to becoming a viable therapeutic option for patients suffering from various conditions.
As research continues to uncover new applications for Methyl 3-amino-4-[(4-methylbenzyl)amino]benzoate, it is expected that additional derivatives will be synthesized and tested for their biological activities. The flexibility offered by its molecular structure allows for modifications that could enhance specific pharmacological properties while maintaining overall efficacy. Such endeavors hold great potential for advancing our understanding of disease mechanisms and developing innovative treatments.
In conclusion, Methyl 3-amino-4-[(4-methylbenzyl)amino]benzoate represents a fascinating compound with diverse applications across multiple domains of chemical biology and medicine. Its unique structural features coupled with promising preclinical results position it as a valuable candidate for further exploration. As scientific knowledge evolves and new methodologies emerge, this compound is poised to play an increasingly significant role in addressing unmet medical needs through targeted therapeutic interventions.
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